2-chloro-N,N-dimethyl-5-nitrobenzamide
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Overview
Description
2-Chloro-N,N-dimethyl-5-nitrobenzamide is an organic compound with the molecular formula C9H9ClN2O3 and a molecular weight of 228.63 g/mol . This compound is characterized by the presence of a chloro group, a nitro group, and a dimethylamino group attached to a benzamide core. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N,N-dimethyl-5-nitrobenzamide typically involves the nitration of 2-chloro-N,N-dimethylbenzamide. The process begins with the chlorination of N,N-dimethylbenzamide to introduce the chloro group. This is followed by nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N,N-dimethyl-5-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide, and bases like sodium hydride.
Major Products Formed:
Reduction: 2-Amino-N,N-dimethyl-5-nitrobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Chloro-N,N-dimethyl-5-nitrobenzamide is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 2-chloro-N,N-dimethyl-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in nucleophilic substitution reactions, modifying the activity of enzymes and receptors .
Comparison with Similar Compounds
2-Chloro-N,N-dimethylbenzamide: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Amino-N,N-dimethyl-5-nitrobenzamide: Contains an amino group instead of a chloro group, altering its reactivity and biological activity.
Uniqueness: 2-Chloro-N,N-dimethyl-5-nitrobenzamide is unique due to the presence of both a chloro and a nitro group, which confer distinct chemical reactivity and biological properties. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
2-chloro-N,N-dimethyl-5-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c1-11(2)9(13)7-5-6(12(14)15)3-4-8(7)10/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGILBXYTKHRLRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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